slc26a3 Chloride/Anion Exchange Inhibition: 3-Chlorobenzyl Analog Shows Single-Digit Micromolar Potency, Distinct from Lead Compounds
In a cell-based fluorescence assay measuring slc26a3-mediated chloride/iodide exchange in Fischer rat thyroid cells co-expressing murine slc26a3 and a YFP halide sensor, the target compound (compound 4bb in the original publication, bearing a 3-chlorobenzyl group at C7) exhibited an IC50 of 1.0 ± 0.5 μM [1]. This is 25-fold less potent than the lead compound 4az (3-iodobenzyl, IC50 0.040 ± 0.003 μM) and 40-fold less potent than 4be (3-trifluoromethylbenzyl, IC50 0.025 ± 0.01 μM), but 18-fold more potent than its positional isomer 4ay (2-chlorobenzyl, IC50 18 ± 3 μM) and >5-fold more potent than 4av (4-chlorobenzyl, IC50 >5 μM) [1]. The compound thus occupies a distinct intermediate potency niche within the C7-substituted benzyl series.
| Evidence Dimension | slc26a3 chloride/iodide exchange inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 ± 0.5 μM (compound 4bb, 3-chlorobenzyl) |
| Comparator Or Baseline | 4az (3-iodobenzyl): IC50 0.040 ± 0.003 μM; 4be (3-CF3-benzyl): IC50 0.025 ± 0.01 μM; 4ba (3-bromobenzyl): IC50 0.15 ± 0.02 μM; 4bc (3-fluorobenzyl): IC50 0.9 ± 0.4 μM; 4ay (2-chlorobenzyl): IC50 18 ± 3 μM; 4av (4-chlorobenzyl): IC50 >5 μM; 4bd (3-nitrobenzyl): IC50 0.5 ± 0.1 μM; 4bg (3,5-dimethylbenzyl): IC50 15 ± 3 μM |
| Quantified Difference | 18-fold more potent than 2-chloro isomer; >5-fold more potent than 4-chloro isomer; 6.7-fold less potent than 3-bromo analog; 25-fold less potent than 3-iodo lead |
| Conditions | Cell-based kinetic YFP fluorescence assay using Fischer rat thyroid cells expressing murine slc26a3 and YFP-H148Q/I152L/F46L halide sensor; preincubation 10 min, extracellular iodide addition; data representative of 3 replicates [1] |
Why This Matters
The compound's intermediate potency profile enables research applications where maximal inhibition (as with 4az/4be) may be undesirable, such as partial target modulation studies or selectivity profiling at physiologically relevant concentrations.
- [1] Lee S, Cil O, Haggie PM, Verkman AS. 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation. J Med Chem. 2019;62(17):8330-8337. Table 1, compound 4bb. View Source
